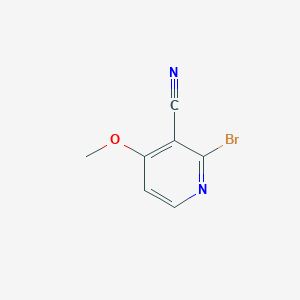

2-Bromo-4-methoxynicotinonitrile

Overview

Description

The compound of interest, 2-Bromo-4-methoxynicotinonitrile, is a brominated and methoxylated derivative of nicotinonitrile. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and methoxylated compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of bromine and methoxy groups in various positions on aromatic rings or heterocycles. For instance, a trinuclear Ni(II) complex with a Salamo-type ligand was synthesized, which includes a methoxy and a bromo substituent on the aromatic ring . Similarly, the synthesis of a luminescent nicotinonitrile derivative with methoxy groups was achieved through a simple route, indicating that the introduction of methoxy groups into such compounds is straightforward . These examples suggest that the synthesis of 2-Bromo-4-methoxynicotinonitrile could potentially be carried out by analogous methods.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using single-crystal X-ray diffraction. For example, the crystal structure of a nickel(II) complex revealed a trinuclear structure with coordination through NiOCONi bridges and phenoxo oxygen atoms . Another study reported the crystal structure of a luminescent nicotinonitrile derivative, confirming its three-dimensional structure and molecular shape . These findings suggest that 2-Bromo-4-methoxynicotinonitrile may also exhibit a well-defined molecular structure, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds with active methylene compounds has been explored, with reactions leading to heptafulvene derivatives and rearrangement products such as coumarin derivatives . This indicates that brominated compounds can participate in various organic reactions, providing a basis for predicting the reactivity of 2-Bromo-4-methoxynicotinonitrile with different nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, the UV/Vis and fluorescence spectra of a nickel(II) complex and a luminescent nicotinonitrile derivative were reported, along with their molar conductance and solvatochromic effects . These studies provide a foundation for understanding the potential optical properties of 2-Bromo-4-methoxynicotinonitrile, which could be investigated using similar methods to determine its absorption, emission, and response to solvent polarity changes.

Scientific Research Applications

- Summary of the Application: “2-Bromo-4,6-dinitroaniline (BNA)” is identified as a domestic-dust pollutant in urban environments, with deleterious atmospheric effects . The study of the reaction pathways and kinetics for BNA oxidation by the OH radical is crucial for understanding its environmental impact .

- Methods of Application or Experimental Procedures: The study used quantum-chemical methods and canonical-variational transition-state theory with small-curvature tunneling correction (CVT/SCT) to study the reaction pathways and kinetics for BNA oxidation by the OH radical . The OH-radial-mediated BNA oxidation was studied by considering OH addition to carbon atoms (C1 to C6) of BNA and H-atom abstraction at the –NH 2 group and carbon atoms (C3 and C5) of BNA by OH radicals .

- Results or Outcomes: The study identified the following possible end products from this BNA-oxidation reaction: (i) 2-amino-3-bromo-6-hydroperoxy-5-methyl-1-nitro-cyclohexa-2,4 dienol, (ii) 2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol, (iii) 2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol, (iv) 3-amino-4-bromo-4-hydroperoxy-8-methyl-2-nitro-6,7-dioxa-bicyclo oct-2-en-8-ol, (v) 2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol, and (vi) 3-amino-2-bromo-8-methyl-4-nitro-6,7-dioxa-bicyclo oct-3-ene-2,8-diol .

properties

IUPAC Name |

2-bromo-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAHXRSUIVBUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541460 | |

| Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methoxynicotinonitrile | |

CAS RN |

98645-42-2 | |

| Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)

amine](/img/structure/B1340345.png)

![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)

![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)